3-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)thiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)thiazolidine, also known as BPT, is a thiazolidine derivative that has been extensively studied for its potential applications in scientific research. BPT is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which makes it a promising candidate for the development of new therapies for diabetes, obesity, and other metabolic disorders.
Scientific Research Applications
3-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)thiazolidine has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the development of new therapies for diabetes and obesity. PTP1B is a negative regulator of insulin signaling, and its inhibition by this compound can improve insulin sensitivity and glucose homeostasis. This compound has also been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of inflammatory diseases and cancer.
Mechanism of Action
3-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)thiazolidine is a potent inhibitor of PTP1B, which is a negative regulator of insulin signaling. By inhibiting PTP1B, this compound can improve insulin sensitivity and glucose homeostasis. This compound has also been shown to inhibit other phosphatases, including SHP-1 and SHP-2, which are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. This compound has also been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of inflammatory diseases and cancer.
Advantages and Limitations for Lab Experiments
3-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)thiazolidine is a potent and selective inhibitor of PTP1B, which makes it a valuable tool for studying the role of PTP1B in insulin signaling and other cellular processes. However, this compound has a relatively short half-life and is rapidly metabolized in vivo, which can limit its use in animal studies.
Future Directions
There are several future directions for the study of 3-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)thiazolidine. One direction is the development of new analogs of this compound with improved pharmacokinetic properties and selectivity for PTP1B. Another direction is the investigation of the role of PTP1B inhibition in other cellular processes, such as cell growth and differentiation. Finally, the potential therapeutic applications of this compound in the treatment of diabetes, obesity, and other metabolic disorders should be further explored.
Synthesis Methods
The synthesis of 3-((4-Bromophenyl)sulfonyl)-2-(furan-2-yl)thiazolidine involves the reaction of 4-bromobenzenesulfonyl chloride with furan-2-carbaldehyde in the presence of a base, followed by the addition of thiazolidine-2-thione. The reaction yields this compound with a purity of over 95% and a yield of around 60%.
properties
IUPAC Name |
3-(4-bromophenyl)sulfonyl-2-(furan-2-yl)-1,3-thiazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO3S2/c14-10-3-5-11(6-4-10)20(16,17)15-7-9-19-13(15)12-2-1-8-18-12/h1-6,8,13H,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDDJIKDOKHMBHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1S(=O)(=O)C2=CC=C(C=C2)Br)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.